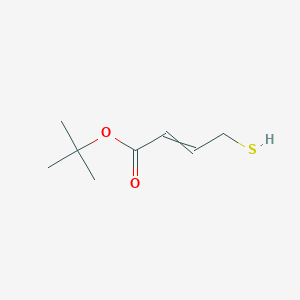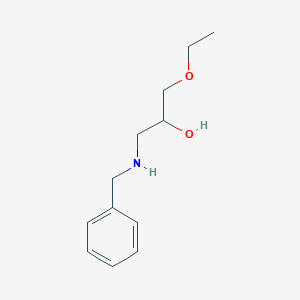
1-(Benzylamino)-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)-3-ethoxypropan-2-ol is an organic compound that features a benzylamine group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-ethoxypropan-2-ol typically involves the reaction of benzylamine with an appropriate epoxide or halohydrin. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-ethoxy-1-chloropropan-2-ol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of phase-transfer catalysts can facilitate the reaction between benzylamine and the epoxide, leading to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzylamine compounds.
Scientific Research Applications
1-(Benzylamino)-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with similar reactivity but lacking the ethoxypropanol moiety.
3-(Benzylamino)propan-1-ol: Similar structure but without the ethoxy group.
1-(Benzylamino)-2-propanol: Lacks the ethoxy group but has similar chemical properties.
Uniqueness
1-(Benzylamino)-3-ethoxypropan-2-ol is unique due to the presence of both the benzylamine and ethoxypropanol groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
90040-55-4 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(benzylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-15-10-12(14)9-13-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI Key |
OARCYTVXLKTLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


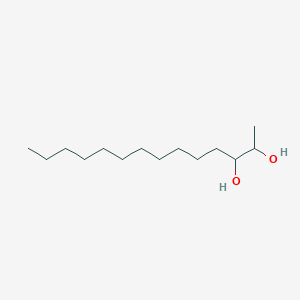
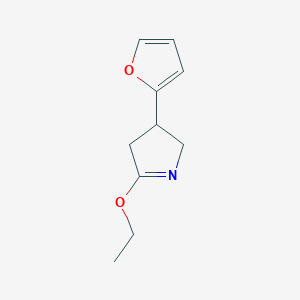

![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
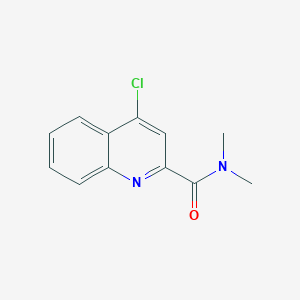
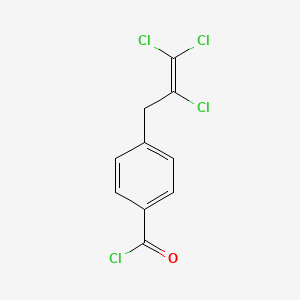
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
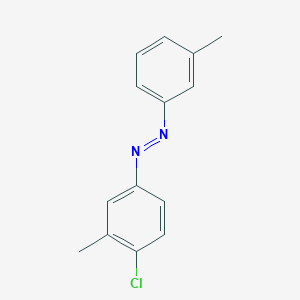
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
